

Application Notes and Protocols: Intranasal Delivery of Avizafone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avizafone is a water-soluble lysine prodrug of diazepam, a benzodiazepine with potent anxiolytic, anticonvulsant, and sedative properties.[1][2] The inherent low aqueous solubility of diazepam poses a significant challenge for developing aqueous intranasal formulations, which are desirable for rapid systemic drug delivery.[3][4][5][6][7][8] Intranasal administration offers a non-invasive route that can bypass first-pass metabolism, leading to rapid drug absorption and onset of action, which is particularly advantageous in acute medical situations like seizure emergencies.[1][3][4][6][7]

The formulation strategy for intranasal **avizafone** involves the co-administration of the hydrophilic prodrug with a converting enzyme.[1][4] This approach is designed to rapidly convert **avizafone** to diazepam in situ within the nasal cavity.[3][9] This enzymatic conversion generates a supersaturated solution of diazepam, which enhances its permeation across the nasal mucosa.[3][5] Studies have shown that this method can lead to rapid and complete absorption of diazepam, potentially offering a therapeutic alternative to intravenous diazepam or intramuscular midazolam for the management of seizure emergencies.[1][4]

Data Presentation

The following tables summarize key pharmacokinetic data from a preclinical study in rats, comparing different doses of intranasally administered **avizafone** (co-administered with a



converting enzyme, aminopeptidase B) to intravenous diazepam.[1]

Table 1: Pharmacokinetic Parameters of Diazepam in Plasma Following Intranasal **Avizafone** Administration in Rats.[1]

Dose of Avizafone (Diazepam Equivalent, mg/kg)	Cmax (ng/mL)	Tmax (minutes)	Bioavailability (%)
0.500	71.5 ± 9.3	5	77.8 ± 6.0
1.00	388 ± 31	8	112 ± 10
1.50	355 ± 187	5	114 ± 7

Data presented as mean ± standard deviation.

Table 2: Estimated First-Order Absorption Rate Constants.[1]

Analyte	First-Order Absorption Rate Constant (ka, min ⁻¹)
Diazepam	0.0689 ± 0.0080
Intermediate	0.122 ± 0.022

Data derived from a physiologically based pharmacokinetic model.

Experimental Protocols Protocol for In Vitro Permeability Studies

This protocol is based on studies using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model of the nasal epithelium.[3][6][7]

Objective: To assess the in vitro permeability of diazepam generated from an **avizafone**-protease formulation.

Materials:



Avizafone

- Aspergillus oryzae (A.O.) protease
- MDCKII-wt cell monolayers grown on Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)
- · Lucifer yellow
- High-performance liquid chromatography (HPLC) system

Methodology:

- Culture MDCKII-wt cells on Transwell inserts until a confluent monolayer is formed.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance
 (TEER) and performing a lucifer yellow permeability assay.[3][6][7]
- Prepare the avizafone-protease solution in HBSS at the desired concentrations.
- Add the avizafone-protease solution to the apical side of the Transwell inserts.
- Collect samples from the basolateral side at predetermined time intervals.
- Analyze the concentration of diazepam and avizafone in the basolateral samples using a validated HPLC method.[3][6][7]
- Calculate the flux of diazepam across the cell monolayer.

Protocol for In Vivo Pharmacokinetic Studies in Rats

This protocol is based on a study evaluating the plasma and brain concentrations of diazepam following intranasal administration of **avizafone** in rats.[1]

Objective: To determine the pharmacokinetic profile of diazepam after intranasal administration of an **avizafone**-enzyme formulation.

Materials:



Avizafone

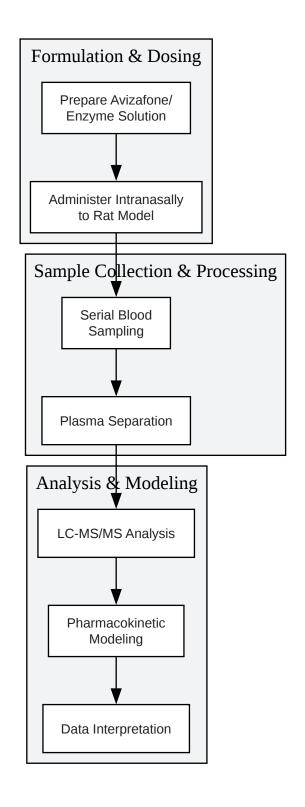
- Human aminopeptidase B (APB)
- Male Sprague-Dawley rats
- Intranasal administration device (e.g., micropipette)
- Blood collection supplies (e.g., catheters, syringes, EDTA tubes)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

- House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
- Surgically implant catheters for blood sampling prior to the study.
- Prepare the intranasal formulation by mixing avizafone and APB immediately before administration.[1]
- Administer a single intranasal dose of the avizafone/APB formulation to the rats. A typical administration volume is 30 μl, delivered as 15 μl into each nostril.[1]
- Collect serial blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.
- Process the blood samples to obtain plasma and store them at -80°C until analysis.
- Analyze the plasma concentrations of diazepam and its metabolites using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, and bioavailability.

Visualizations

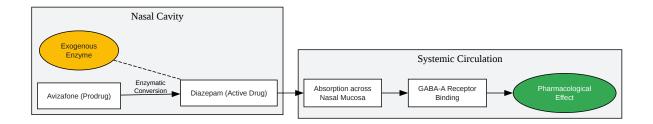




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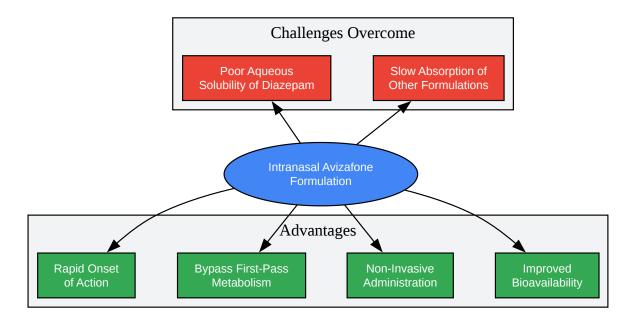
Caption: Experimental workflow for in vivo pharmacokinetic studies.





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Caption: Prodrug conversion and mechanism of action.



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Caption: Rationale for intranasal avizafone formulation.



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